N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide
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Overview
Description
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide is a complex organic compound that features an imidazole ring, a pyridazine ring, and a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the construction of the pyridazine ring, and finally, the attachment of the dichlorobenzamide group. The reaction conditions often involve the use of catalysts, such as nickel or N-heterocyclic carbenes, and reagents like tert-butylhydroperoxide for oxidation .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like tert-butylhydroperoxide.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.
Common Reagents and Conditions
Oxidation: tert-butylhydroperoxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an imidazole N-oxide, while reduction could produce a dihydroimidazole derivative.
Scientific Research Applications
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridazine ring may participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-imidazole
- 2H-pyridazine
- 3,4-dichlorobenzamide
Uniqueness
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide is unique due to the combination of its structural motifs, which confer distinct chemical and biological properties. The presence of both imidazole and pyridazine rings allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dichlorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an imidazole ring and a pyridazine moiety, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈Cl₂N₄O
- Molecular Weight : 367.27 g/mol
- Key Functional Groups : Imidazole, pyridazine, and dichlorobenzamide.
While specific mechanisms for this compound remain to be fully elucidated, similar compounds have demonstrated various modes of action:
- Enzyme Inhibition : Many heterocyclic compounds exhibit enzyme inhibitory properties, potentially targeting kinases or phosphodiesterases.
- Receptor Modulation : Compounds containing imidazole and pyridazine rings have been shown to interact with various receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that compounds similar to this compound possess a range of biological activities:
- Anticancer Activity : Some derivatives have been reported to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antimicrobial Properties : The sulfonamide group often present in related compounds suggests potential antibacterial and antifungal activities.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through various mechanisms.
Case Studies and Research Findings
Recent studies provide insight into the biological activity of related compounds:
Properties
IUPAC Name |
3,4-dichloro-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O2/c17-12-2-1-11(9-13(12)18)16(25)20-6-8-23-15(24)4-3-14(21-23)22-7-5-19-10-22/h1-5,7,9-10H,6,8H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPCWFEXHTOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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